molecular formula C13H10N2O6 B3127619 Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate CAS No. 338420-68-1

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate

Cat. No. B3127619
CAS RN: 338420-68-1
M. Wt: 290.23 g/mol
InChI Key: LVVTZZUEWXLBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-nitrobenzoylacetate is a laboratory chemical . It’s used as a reactant in various chemical reactions, including the synthesis of β-1,3-dicarbonyl aldehydes via oxidation, Knoevenagel condensation using a lysine catalyst, and cycloisomerization for the synthesis of trisubstituted furans .


Synthesis Analysis

The synthesis of nitrobenzoate derivatives typically involves the reaction of substituted benzoic acids with various alcohols or amines in the presence of a catalyst or under specific reaction conditions. For example, ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide.


Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives is often confirmed using techniques such as IR spectroscopy, X-ray diffraction, NMR, and mass spectrometry .


Chemical Reactions Analysis

Nitrobenzoate derivatives can undergo various chemical reactions, including cyclization and transesterification . For example, ethyl 2-hydroxymethyl 4-nitrobenzoate cyclizes to 5-nitrophthalide, a reaction that is catalyzed by general bases such as imidazole .


Physical And Chemical Properties Analysis

Ethyl 4-nitrobenzoylacetate is a solid at 20 degrees Celsius . Its melting point is 86 degrees Celsius . The molecular weight is 237.21 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate might be involved in complex synthesis processes, as seen in the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose. The synthesis involves multiple steps, including bromination, condensation, and a series of unblocking processes like bromolysis, hydrolysis, methanolysis, and hydrogenolysis, leading to the formation of these sugars from blocked glycosides (S. Koto, T. Uchida, S. Zen, 1972; Shinkiti Koto, Tetsuo Uchida, Shonosuke Zen, 1973).

In another study, the synthesis of Dabigatran Etexilate involved the reaction of 4-methylamino-3-nitrobenzoic acid with ethyl 3-(pyridin-2ylamino)propanoate, indicating the potential role of nitrobenzoic acid derivatives in pharmaceutical synthesis processes (Cheng Huansheng, 2013).

Chemical Properties and Applications

The crystal structure analysis of ethyl 4-butylamino-3-nitrobenzoate shows intramolecular N—H⋯O hydrogen bonding, which highlights the importance of studying such compounds for understanding molecular interactions and designing materials with specific properties (S. N. Narendra Babu et al., 2009).

Additionally, the investigation of the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids provides insights into green chemistry approaches and the optimization of reaction conditions for achieving high yields, which is crucial for the development of sustainable chemical processes (Liang Hong-ze, 2013).

Mechanism of Action

The reaction between acyl chlorides and alcohols involves a nucleophilic attack on the fairly positive carbon atom by one of the lone pairs on the oxygen of an ethanol molecule . This is followed by removal of a hydrogen ion by the chloride ion to give ethyl ethanoate and hydrogen chloride .

properties

IUPAC Name

ethyl 4-(4-nitrobenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c1-2-20-13(17)11-10(7-21-14-11)12(16)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVTZZUEWXLBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate
Reactant of Route 4
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate
Reactant of Route 6
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.